N-DODECYL-D25-AMINE
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Overview
Description
N-DODECYL-D25-AMINE, also known as this compound, is a deuterated analogue of dodecylamine. This compound is characterized by the replacement of 25 hydrogen atoms with deuterium atoms, making it a valuable isotopically labeled research compound. It is widely used in various fields, including medical, environmental, and industrial research .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-DODECYL-D25-AMINE is synthesized through the deuteration of dodecylamine. The process involves the exchange of hydrogen atoms with deuterium atoms, typically using deuterium gas (D2) or deuterated reagents under controlled conditions. The reaction is carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), to facilitate the hydrogen-deuterium exchange .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient and consistent deuteration. The final product is purified through distillation or chromatography to achieve the desired isotopic purity .
Chemical Reactions Analysis
Types of Reactions
N-DODECYL-D25-AMINE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form primary amines.
Substitution: This compound can participate in nucleophilic substitution reactions, where the amine group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions
Major Products Formed
Oxidation: Formation of amine oxides.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amines or amides
Scientific Research Applications
N-DODECYL-D25-AMINE has a wide range of scientific research applications:
Chemistry: Used as a stable isotope-labeled compound for studying reaction mechanisms and kinetics.
Biology: Employed in the study of biological processes involving amines, such as neurotransmitter metabolism.
Medicine: Utilized in drug development and pharmacokinetic studies to trace the metabolic pathways of amine-containing drugs.
Industry: Applied in the production of surfactants, detergents, and emulsifiers due to its excellent emulsifying and foaming properties
Mechanism of Action
The mechanism of action of N-DODECYL-D25-AMINE involves its interaction with molecular targets through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The deuterium atoms in the compound provide stability and allow for precise tracking in metabolic studies. The compound can interact with enzymes, receptors, and other biomolecules, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
Dodecylamine: The non-deuterated analogue of N-DODECYL-D25-AMINE.
Dodecyldimethylamine: A similar compound with two methyl groups attached to the nitrogen atom.
Didodecylamine: A compound with two dodecyl groups attached to the nitrogen atom .
Uniqueness
This compound is unique due to its deuterium labeling, which provides enhanced stability and allows for precise detection and quantification in research studies. This isotopic labeling makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms, where tracking the compound’s behavior is crucial .
Properties
CAS No. |
1219802-72-8 |
---|---|
Molecular Formula |
C12H2D25N |
Molecular Weight |
210.5 |
Synonyms |
N-DODECYL-D25-AMINE |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.